molecular formula C11H12N2O B1637171 2-Pyrrolidin-2-yl-1,3-benzoxazole CAS No. 885461-58-5

2-Pyrrolidin-2-yl-1,3-benzoxazole

Cat. No.: B1637171
CAS No.: 885461-58-5
M. Wt: 188.23 g/mol
InChI Key: XKEVDZMTMKDMAT-UHFFFAOYSA-N
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Description

2-Pyrrolidin-2-yl-1,3-benzoxazole is a heterocyclic compound that combines a pyrrolidine ring with a benzoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-2-yl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions . Commonly used catalysts include metal catalysts, nanocatalysts, and ionic liquid catalysts . The reaction conditions can vary, but they often involve heating the reactants in a solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-2-yl-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

2-Pyrrolidin-2-yl-1,3-benzoxazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidin-2-yl-1,3-benzoxazole is unique due to its combined pyrrolidine and benzoxazole structures, which confer distinct biological activities and chemical reactivity. This combination allows for a broader range of interactions with biological targets compared to compounds with only one of these moieties .

Properties

IUPAC Name

2-pyrrolidin-2-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEVDZMTMKDMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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